molecular formula C12H20O2 B7983745 2,2-Dimethylpropane;4-methoxyphenol

2,2-Dimethylpropane;4-methoxyphenol

Cat. No.: B7983745
M. Wt: 196.29 g/mol
InChI Key: WYEIRNDSZQKIDQ-UHFFFAOYSA-N
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Description

Contextualization of 4-Methoxyphenol (B1676288) (MeHQ) as a Key Phenolic Compound in Organic Synthesis and Polymer Chemistry

4-Methoxyphenol, a phenol (B47542) derivative with a methoxy (B1213986) group at the para position, is a compound of significant industrial and academic interest. specificpolymers.com Its utility spans from being a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals to a vital component in the polymer industry. nih.govresearchgate.net The presence of both a hydroxyl and a methoxy group on the aromatic ring imparts a unique reactivity profile to MeHQ. nih.gov

In the realm of polymer chemistry, MeHQ is widely recognized as a highly effective polymerization inhibitor, particularly for monomers that undergo free-radical polymerization, such as acrylates and styrene. specificpolymers.comresearchgate.net It functions by scavenging peroxy radicals, which are formed when primary radicals from the monomer react with dissolved oxygen. researchgate.net This interaction prevents the initiation and propagation of unwanted polymer chains, ensuring the stability of the monomers during storage and transportation. researchgate.net Beyond its role as an inhibitor, MeHQ can also be used to modulate polymer properties. Its inclusion in a polymerization reaction can influence the molecular weight and distribution of the resulting polymer, leading to materials with enhanced stability and uniformity. nih.gov

The application of MeHQ extends to the synthesis of functional polymers. For instance, enzyme-catalyzed polymerization of 4-methoxyphenol has been shown to produce poly(4-methoxyphenol), a polymer with notable antioxidant properties. nih.gov This demonstrates the potential for MeHQ to be directly incorporated into polymer backbones to create materials with specific functionalities.

In organic synthesis, the methoxy and phenolic hydroxyl groups of MeHQ serve as active sites for a variety of chemical transformations. nih.gov It is a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals where the antioxidant properties of the phenolic moiety are often desired. nih.gov The compound can be synthesized through various methods, including the oxidation of p-anisaldehyde or the monomethylation of hydroquinone (B1673460). mdpi.com

Significance of 2,2-Dimethylpropane and its Derivatives in the Construction of Sophisticated Ligand Architectures

2,2-Dimethylpropane, also known as neopentane (B1206597), is an alkane characterized by a central quaternary carbon atom bonded to four methyl groups. While neopentane itself is a gas and relatively inert, its corresponding alkyl group, the neopentyl group ((CH₃)₃CCH₂-), is of great importance in coordination chemistry and catalysis. The defining feature of the neopentyl group is its significant steric bulk. This steric hindrance is a powerful tool in the design of ligands for metal complexes, as it can be used to control the coordination environment of the metal center, influence the reactivity of the complex, and stabilize reactive intermediates.

The steric bulk of neopentyl-containing ligands can dictate the number of ligands that can coordinate to a metal center, influence the geometry of the resulting complex, and create a "protective pocket" around the active site. This can prevent bimolecular decomposition pathways and promote specific catalytic transformations. For example, bulky phosphine (B1218219) ligands incorporating neopentyl groups have been shown to be effective in palladium-catalyzed amination reactions. The large cone angle of these ligands is believed to contribute to their high catalytic activity.

Derivatives of 2,2-dimethylpropane, such as 2,2-dimethylpropane-1,3-diamine, serve as backbones for the synthesis of multidentate ligands. These ligands can coordinate to a metal ion in a pincer-like fashion, creating highly stable and well-defined catalytic centers. For instance, Schiff base ligands derived from the condensation of a substituted salicylaldehyde (B1680747) with 2,2-dimethylpropane-1,3-diamine can form stable complexes with transition metals like nickel. The rigid structure imposed by the neopentyl backbone can influence the electronic properties and catalytic activity of the metal center.

Interdisciplinary Relevance of Combining These Chemical Motifs in Functional Material Design and Catalysis

The combination of the phenoxy motif, as provided by 4-methoxyphenol, and the sterically demanding neopentyl group from 2,2-dimethylpropane offers intriguing possibilities for the design of advanced functional materials and catalysts. The interdisciplinary relevance of such a combination lies in the potential to create systems that benefit from the distinct properties of each component.

In catalysis, the development of "pincer" ligands, which bind to a metal center in a tridentate fashion, has been a major area of research. One could envision a pincer ligand constructed with a central 2,2-dimethylpropane-derived backbone and two 4-methoxyphenoxide "arms." The steric bulk of the neopentyl framework would provide a robust and well-defined coordination sphere for a catalytically active metal. The electronic properties of the complex could be fine-tuned through the methoxy group on the phenoxide arms. Such catalysts could find applications in a wide range of organic transformations, including polymerization and C-H activation. The phenoxy groups can also act as redox-active ligands, participating in the catalytic cycle by storing and releasing electrons, which can enable novel reactivity at the metal center.

In the field of functional materials, particularly polymers, the incorporation of both 4-methoxyphenol and neopentyl-containing monomers into a polymer chain could lead to materials with a unique combination of properties. The neopentyl groups would introduce significant free volume into the polymer matrix, potentially affecting properties such as gas permeability and thermal stability. The 4-methoxyphenol units could impart antioxidant properties to the material, enhancing its long-term durability. Furthermore, the phenolic hydroxyl groups could serve as sites for post-polymerization modification, allowing for the attachment of other functional moieties. For example, a boronic acid neopentylglycol ester ethyl methacrylate (B99206) has been developed as a functional monomer for biomedical applications. specificpolymers.com This highlights the potential for creating highly specialized polymers by combining different functional building blocks.

The synthesis of metal-organic frameworks (MOFs) is another area where the combination of these motifs could be relevant. Ligands incorporating both a phenoxy group for metal coordination and a bulky neopentyl group could be used to construct MOFs with tailored pore sizes and functionalities. The steric hindrance of the neopentyl groups could be used to control the topology of the framework, while the methoxy groups could be used to modify the chemical environment within the pores.

Properties

IUPAC Name

2,2-dimethylpropane;4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2.C5H12/c1-9-7-4-2-6(8)3-5-7;1-5(2,3)4/h2-5,8H,1H3;1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIRNDSZQKIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C.COC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Mechanistic Pathways of 4 Methoxyphenol

Diverse Synthetic Methodologies for 4-Methoxyphenol (B1676288)

The selective synthesis of 4-methoxyphenol is a topic of significant industrial and academic interest due to its applications in pharmaceuticals and as a polymerization inhibitor. researchgate.netcore.ac.uk

A primary method for synthesizing 4-methoxyphenol is through the etherification of hydroquinone (B1673460). This process involves the selective methylation of one of the hydroxyl groups on the hydroquinone molecule. researchgate.net

One common approach is the reaction of hydroquinone with a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521). mdma.chprepchem.com The reaction is typically carried out in a solvent like benzene (B151609) with the addition of water. mdma.ch Another methylating agent that has been explored is methanol (B129727), often used under pressure and in the presence of a catalyst like cupric chloride or with an acid catalyst. researchgate.netmdma.ch The use of dimethyl carbonate as a methylating agent over various acidic and basic catalytic systems has also been reviewed. researchgate.net

The selective mono-O-methylation of hydroquinone is a key challenge, as the formation of the diether, 1,4-dimethoxybenzene, is a common byproduct. researchgate.net Research has focused on optimizing catalysts and reaction conditions to favor the formation of the desired mono-methylated product. researchgate.netresearchgate.net For instance, using an equimolar amount of dimethyl sulfate to hydroquinone can help control the reaction. mdma.ch

A variety of catalysts have been investigated for the methylation of hydroquinone with methanol, including:

Alkali loaded silica (B1680970) and zeolites researchgate.netresearchgate.net

Alumina researchgate.netresearchgate.net

Ion exchange resins researchgate.netresearchgate.net

Acid loaded clays (B1170129) researchgate.netresearchgate.net

Mineral acids such as sulfuric acid and perchloric acid researchgate.netresearchgate.net

The use of polystyrene immobilized Brønsted acidic ionic liquids has been presented as an environmentally friendly option for the methylation of hydroquinone. researchgate.netresearchgate.net

Oxidative methods provide an alternative route to 4-methoxyphenol. One such method involves the oxidation of p-anisaldehyde. mdma.ch This can be achieved using hydrogen peroxide in combination with formic acid, or with catalysts like a diselenide compound. mdma.chchemicalbook.com The Baeyer-Villiger oxidation of p-anisaldehyde using agents like m-chloroperoxybenzoic acid or hydrogen peroxide with boric and sulfuric acids can also yield 4-methoxyphenol. mdma.ch

Another oxidative approach starts from hydroquinone, treating it with an alcohol in the presence of an oxidizing agent and a dehydrating agent. mdma.ch For example, reacting hydroquinone with methanol and hydrogen peroxide in the presence of sulfuric acid has been shown to produce 4-methoxyphenol. mdma.ch

Free radical pathways are also implicated in some synthetic routes. The reaction of hydroquinone with methanol can be promoted by NaNO2 under acidic conditions, which is believed to proceed through a semiquinone radical intermediate. researchgate.netsciencemadness.org This method has been shown to be effective for the selective monoetherification of hydroquinone. researchgate.net Electron spin resonance (ESR) spectroscopy has been used to study the free radical intermediates formed during the peroxidase oxidation of related phenol (B47542) compounds, providing insight into the reactive species that can be generated. nih.gov The initial step in the thermal decomposition of 4-methoxyphenol involves the loss of a methyl radical, highlighting the role of radical species in its chemistry. nrel.govacs.org

Nucleophilic aromatic substitution (SNAr) offers another synthetic strategy. While simple aryl halides are generally resistant to nucleophilic attack, the reaction can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org For the preparation of phenols, this can involve the displacement of a halide or other leaving group by a hydroxide or alkoxide. youtube.com

In a specific example relevant to 4-methoxyphenol chemistry, 4-methoxyphenol itself can act as a nucleophile. It can react with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to form a diaryl ether. researchgate.netacs.org This type of reaction is a staple in organic chemistry for the formation of carbon-oxygen bonds. researchgate.net While this specific example doesn't produce 4-methoxyphenol, it demonstrates its utility in SNAr reactions. The synthesis of 4-methoxyphenol can also be achieved from 4-iodoanisole (B42571) through various synthetic routes. chemicalbook.com

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of 4-methoxyphenol synthesis. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants.

In the etherification of hydroquinone, for example, a continuous flow reactor using a solid acid catalyst like silica-alumina at temperatures between 200-350°C and pressures of 0.5-10 MPa has been patented for the production of 4-methoxyphenol from hydroquinone and methanol. google.com The molar ratio of methanol to hydroquinone is typically kept high, in the range of 3-30. google.com

For the NaNO2-promoted reaction of hydroquinone and methanol, optimization of the reaction conditions has been explored to extend the protocol to a wider range of alcohols, resulting in good to excellent yields of the corresponding mono-ethers. researchgate.net One user reported achieving a 65% isolated yield by neutralizing the reaction mixture with sodium carbonate, extracting with chloroform, and purifying by distillation. sciencemadness.org

In the Baeyer-Villiger oxidation of fuchsone-type substrates, a statistical experimental evaluation led to an optimized system that produced 4-methoxyphenol in an 86% yield. core.ac.uk This study found that reaction temperature and the oxidant-to-substrate ratio were the most influential factors on the yield. core.ac.uk

The table below summarizes various synthetic methods and their reported yields for the preparation of 4-methoxyphenol.

Starting MaterialReagents and ConditionsYieldReference
HydroquinoneDimethyl sulfate, NaOH, Benzene, H2O, reflux- mdma.ch
HydroquinoneMethanol, Cupric chloride, Autoclave, 105°C85% conversion, 87% selectivity mdma.ch
p-AnisaldehydeH2O2, Formic acid, CH2Cl2, reflux90.7% (crude), 85.1% (purified) mdma.ch
p-AnisaldehydeH2O2, (o-NO2PhSe)2, CH2Cl2, room temp.93% mdma.chchemicalbook.com
HydroquinoneMethanol, H2O2, H2SO4, reflux70.5% mdma.ch
HydroquinoneDimethyl sulfate, NaOH, 40°C60% prepchem.com
4-IodoanisoleCuCl2, KOH, ethylene (B1197577) glycol, DMSO/H2O, 120°C98% chemicalbook.com
HydroquinoneMethanol, NaNO2, H2SO4- researchgate.netsciencemadness.org

Detailed Mechanistic Investigations into 4-Methoxyphenol Formation

Understanding the detailed reaction mechanisms is key to controlling the synthesis of 4-methoxyphenol and improving its efficiency and selectivity.

A reaction intermediate is a relatively stable molecule that is formed in one step and consumed in a subsequent step of a multi-step reaction, corresponding to a valley in a reaction coordinate diagram. organicchemistrytutor.com In contrast, a transition state is a high-energy, short-lived configuration at the peak of the energy barrier between reactants and products or intermediates. organicchemistrytutor.comsolubilityofthings.com

In the NaNO2-promoted synthesis of 4-methoxyphenol from hydroquinone and methanol, the proposed mechanism involves the in-situ generation of a semiquinone radical intermediate. researchgate.net This radical species is believed to be the actual reactive entity that undergoes nucleophilic attack by the alcohol. researchgate.net The unpaired electron in the semiquinone can be delocalized across the aromatic ring. researchgate.net

For the methylation of hydroquinone in the presence of benzoquinone, it has been proposed that a quinhydrone (B85884) charge-transfer complex is formed. core.ac.ukresearchgate.net The nucleophilic attack of the alcohol is then thought to occur on the carbonyl group of the benzoquinone within this complex. core.ac.ukresearchgate.net A reaction scheme for the O-methylation of hydroquinone with methanol in the presence of benzoquinone has been depicted, highlighting the role of this complex. researchgate.net

The thermal decomposition of 4-methoxyphenol has been studied, revealing that the initial step is the homolytic cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical. nrel.govacs.org The subsequent decomposition of the phenoxy radical leads to various products. nrel.govacs.org

In nucleophilic aromatic substitution reactions, the generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process. libretexts.org The first step is the attack of the nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is a key species in the reaction pathway.

Computational studies, such as those using density functional theory (DFT), can provide further insights into reaction mechanisms. For example, DFT calculations have been used to study the hydrofluorination of alkynes using 4-methoxyphenol as a nucleophile over a gold(I) catalyst, determining the free energy barriers for the proposed catalytic cycle. acs.org

Catalytic Effects and Reaction Kinetics in 4-Methoxyphenol Synthesis

A predominant route for synthesizing 4-methoxyphenol involves the methylation of hydroquinone with a methylating agent like methanol. atamanchemicals.comgoogle.com The effectiveness of this conversion is highly dependent on the catalyst employed. Solid acid catalysts are a major area of investigation, prized for their potential reusability and reduced environmental impact compared to liquid acids like sulfuric acid. google.comresearchgate.net

Catalytic Systems and Their Effects

Various solid acid catalysts have been explored for the synthesis of 4-methoxyphenol from hydroquinone and methanol. These include:

Heteropolyacids (HPAs): Keggin-type HPAs, such as dodecatungstophosphoric acid (DTP), are noted for their strong Brønsted acidity and high thermal stability. researchgate.net When supported on materials like montmorillonite (B579905) clay (K10), they show significant catalytic activity. For instance, a 40% DTP/K10 catalyst, particularly with benzoquinone as a co-catalyst, has been identified as highly active and selective for this reaction. researchgate.netacs.org The support material itself plays a role; K10 clay, AlCl₃, FeCl₃, and ZnCl₂ have all been used as supports. researchgate.net

Zeolites and Molecular Sieves: Modified zeolites, such as H₂O₂-activated ZSM-5, have demonstrated exceptional performance. In one study, using this catalyst to react hydroquinone and methanol in the presence of benzoquinone at 70°C resulted in a 99.5% yield of 4-methoxyphenol. google.com Other molecular sieves like MCM-41, SAPO-34, MOR, and NaY types are also potential carriers for the catalyst. google.com

Sulfonated Resins: Macroporous polystyrene sulfonic acid resin is another effective catalyst. google.com This type of strong acid resin can achieve high conversion and selectivity under relatively mild conditions (65-75°C). google.com

Metal-Based Catalysts: Rhodium on a silica support (Rh/silica) has been studied for the hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics, including 4-methoxyphenol. researchgate.net While this study focused on hydrogenation, it provides insights into catalyst-substrate interactions. Cupric chloride has also been used as a catalyst for the reaction of hydroquinone with methanol under pressure, achieving an 85% conversion and 87% selectivity. mdma.ch

The presence of a co-catalyst or initiator, such as benzoquinone or hydrogen peroxide, is often crucial. google.comresearchgate.netgoogle.com Benzoquinone is thought to couple with protonated methanol on the catalyst's active site, forming an intermediate that then reacts with hydroquinone. acs.org

Catalyst SystemReactantsKey ConditionsConversion/YieldSelectivitySource
40% DTP/K10 + BenzoquinoneHydroquinone, Methanol-Most Active100% towards HMME researchgate.netacs.org
H₂O₂-activated ZSM-5 + BenzoquinoneHydroquinone, Methanol70°C, 2-6 hours99.5% Yield- google.com
Macroporous Polystyrene Sulfonic Acid Resin + BenzoquinoneHydroquinone, Methanol, Dimethyl Carbonate65-75°C, 0.5-1 hour≥97% Conversion≥95% google.com
Cupric ChlorideHydroquinone, Methanol105°C, 2.5 hours (in autoclave)85% Conversion87% mdma.ch
Silica-AluminaHydroquinone, Methanol200-350°C, 0.5-10 MPaHigh ConversionHigh Selectivity google.com

Reaction Kinetics and Mechanistic Insights

Kinetic studies are essential for understanding the reaction mechanism and optimizing process parameters. For the synthesis catalyzed by DTP/K10 with benzoquinone, the proposed mechanism involves a surface reaction. acs.org It suggests that the reaction between an intermediate (formed from benzoquinone and protonated methanol) and chemisorbed hydroquinone is the rate-determining step. acs.org This model indicates that an excess of methanol favors the formation of 4-methoxyphenol. acs.org

The reaction kinetics are influenced by several factors:

Temperature: The optimal temperature varies significantly with the catalytic system. For instance, reactions using solid acid catalysts like silica-alumina are conducted at high temperatures (200-350°C), whereas resin-based systems operate at much lower temperatures (65-75°C). google.comgoogle.com

Pressure: High-pressure conditions (0.5-10 MPa) are sometimes necessary, particularly in flow reactors, to maintain methanol in the liquid phase at elevated temperatures. google.com

Molar Ratio: The ratio of methanol to hydroquinone is a critical parameter. A molar ratio of 3-30 is typically used in flow reactor systems. google.com An excess of the methylating agent generally pushes the reaction toward the desired product. acs.org

Space Velocity: In continuous flow systems, the weight hourly space velocity (WHSV) is a key kinetic parameter, affecting both conversion and selectivity. For a silica-alumina catalyst, a WHSV range of 0.5-30 hr⁻¹ is specified to balance productivity and selectivity. google.com

Kinetic analysis of the hydrogenation of 4-methoxyphenol over a Rh/silica catalyst revealed activation energies of approximately 30 kJ·mol⁻¹. researchgate.net While this pertains to a different reaction (hydrogenation rather than methylation), it demonstrates the type of kinetic data derived from such studies.

Catalyst SystemParameterValue/RangeSignificanceSource
Silica-AluminaTemperature200-350°COptimal range for balancing conversion and selectivity. google.com
Silica-AluminaPressure0.5-10 MPaMaintains methanol as a liquid at reaction temperature. google.com
Silica-AluminaWHSV0.5-30 hr⁻¹Controls reactant residence time, affecting conversion and selectivity. google.com
Macroporous Polystyrene Sulfonic Acid ResinTemperature65-75°CAllows for high conversion at milder conditions. google.com
DTP/K10 + BenzoquinoneMethanol to Hydroquinone RatioExcess methanol is favorableDrives reaction towards product formation. acs.org
Rh/SilicaActivation Energy (for hydrogenation)~30 kJ·mol⁻¹Indicates the energy barrier for the hydrogenation reaction. researchgate.net

Theoretical and Applied Aspects of 4 Methoxyphenol As a Polymerization Inhibitor

Fundamental Mechanisms of Polymerization Inhibition

The primary application of 4-methoxyphenol (B1676288) in the polymer industry is as an inhibitor for radical polymerization. atamanchemicals.com Spontaneous polymerization of reactive monomers is a significant safety and operational concern, as these exothermic reactions can lead to rapid temperature and pressure increases, potentially causing explosions and equipment blockages. chemicalbook.comnih.gov 4-Methoxyphenol mitigates these risks by intervening in the chemical chain reaction that drives polymerization.

Radical Trapping and Scavenging by 4-Methoxyphenol

The inhibitory action of 4-methoxyphenol is centered on its capacity as a free-radical scavenger. chemicalbook.com Free-radical polymerization is initiated by highly reactive molecules with unpaired electrons, known as free radicals. These species propagate by attacking monomer units, creating a growing polymer chain that is itself a radical. 4-Methoxyphenol disrupts this process by donating the hydrogen atom from its phenolic hydroxyl (-OH) group to a growing polymer radical.

This interaction effectively "traps" or "scavenges" the reactive radical, terminating the polymerization chain. The 4-methoxyphenol molecule is itself converted into a phenoxyl radical, but this resulting radical is significantly less reactive due to resonance stabilization across the aromatic ring. It is too stable to initiate new polymer chains and instead terminates another growing chain, thus breaking the cycle of polymerization. chemicalbook.com Research has shown that 4-methoxyphenol and its derivatives are efficient at scavenging not only carbon-centered radicals but also oxygen-centered radicals. nih.gov

Role of Molecular Oxygen in Inhibitory Efficacy

The effectiveness of 4-methoxyphenol as a polymerization inhibitor is dramatically enhanced by the presence of molecular oxygen. researchgate.netresearchgate.net In fact, for many applications, dissolved oxygen is a required co-inhibitor. researchgate.net The mechanism involves a synergistic relationship where oxygen first interacts with the initial carbon-centered radicals (R•) generated from the monomer. chemicalbook.com

This reaction forms a peroxy radical (ROO•), which is generally less reactive in polymerization than the initial carbon radical. researchgate.net 4-Methoxyphenol is particularly adept at reacting with and neutralizing these peroxy radicals. chemicalbook.com This multi-stage process prevents the formation of long polymer chains, reduces the rate of oxygen consumption, and extends the induction period during which polymerization is suppressed. chemicalbook.com Modeling studies have confirmed that while oxygen is a strong inhibitor on its own, its combination with 4-methoxyphenol creates a more robust and effective inhibition system. researchgate.net Investigations into the degradation kinetics have determined the consumption ratio of molecular oxygen to 4-methoxyphenol to be approximately 6:1, highlighting this cooperative interaction. researchgate.net

Stabilization of Reactive Monomers (e.g., Acrylates, Styrenes)

4-Methoxyphenol is widely used to stabilize a variety of reactive monomers during manufacturing, storage, and transport. hoseachem.com Its presence, typically in parts-per-million (ppm) concentrations, prevents premature and spontaneous polymerization, which could otherwise lead to product degradation, increased viscosity, and dangerous exothermic events. chemicalbook.comhoseachem.com The most common application is in the stabilization of acrylic monomers and styrene. wikipedia.orgatamanchemicals.com Without an inhibitor, these monomers are prone to polymerization, which can block pipes (B44673) and other plant components, leading to production losses and increased maintenance costs. chemicalbook.com

Table 1: Monomers Stabilized by 4-Methoxyphenol

Monomer ClassSpecific ExamplesPrimary Function of Inhibition
Acrylates Acrylic Acid, Methacrylic Acid, 2-Ethylhexyl AcrylatePrevents spontaneous polymerization during production, storage, and transport. atamanchemicals.comsielc.com
Styrenes Styrene MonomerEnsures stability and reactivity are maintained during shipping and storage. atamanchemicals.comhoseachem.com
Vinyl Monomers Vinyl Acetate (B1210297) Monomer (VAM)Acts as a stabilizer to prevent premature polymerization. atamanchemicals.com
Nitriles AcrylonitrileFunctions as an inhibitor to ensure safety and product quality. guidechem.com

4-Methoxyphenol as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its role as a stabilizer, 4-methoxyphenol is a valuable chemical intermediate, meaning it serves as a starting material or "building block" for producing other chemicals. chemicalbook.comguidechem.com Its bifunctional nature, possessing both a phenol (B47542) and a methoxy (B1213986) group, allows for a variety of chemical transformations, making it a versatile precursor in many industrial applications. guidechem.com

Precursor in the Manufacturing of Agrochemicals and Dyestuffs

4-Methoxyphenol is a key precursor in the synthesis of certain agrochemicals and dyestuffs. google.com In agriculture, it serves as a starting material for the production of specific herbicides and fungicides. chemicalbook.com Its chemical structure can be modified to create active ingredients used in crop protection. Similarly, in the dye industry, 4-methoxyphenol is used as an intermediate in the manufacture of various dyestuffs, where its aromatic ring is incorporated into larger chromophore systems. atamanchemicals.comguidechem.comspectrumchemical.com

Building Block for Complex Organic Structures and Additives

The utility of 4-methoxyphenol as a foundational molecule extends to the synthesis of numerous complex organic structures and industrial additives. sigmaaldrich.com It is a recognized building block for creating bioactive molecules and materials with tailored properties. nih.govnih.gov For instance, it is a precursor in the synthesis of butylated hydroxyanisole (BHA), a common antioxidant used in food packaging and cosmetics. chemicalbook.com It is also employed in the manufacturing of plasticizers, pharmaceuticals, and other specialty chemicals. atamanchemicals.comguidechem.com Its ability to be integrated into larger molecular architectures makes it a staple in advanced organic synthesis. nih.govresearchgate.net

Table 2: Applications of 4-Methoxyphenol as a Chemical Intermediate

IndustrySynthesized Product/ApplicationRole of 4-Methoxyphenol
Chemicals Antioxidants (e.g., Butylated Hydroxyanisole - BHA)Serves as a key precursor in the manufacturing process. chemicalbook.com
Polymers PlasticizersUsed as a chemical intermediate in their synthesis. guidechem.com
Agriculture Herbicides, Fungicides, PesticidesActs as a starting material for active ingredients. chemicalbook.comguidechem.com
Dyes & Inks Dyestuffs, Inks, TonersFunctions as an intermediate for colorants and a stabilizer in formulations. atamanchemicals.com
Pharmaceuticals Various Drugs (e.g., antiseptics, analgesics)Utilized as a building block in the synthesis of pharmaceutical compounds. chemicalbook.comguidechem.com
Cosmetics Skincare Formulations, Hair DyesServes as a precursor for active ingredients and dyes. guidechem.com

Integration of 2,2 Dimethylpropane in Schiff Base Ligand Design

Design and Synthesis of Schiff Base Ligands Incorporating 2,2-Dimethylpropane-1,3-Diamine Derivatives

The design of Schiff base ligands featuring the 2,2-dimethylpropane-1,3-diamine backbone is centered on the introduction of a bulky and sterically demanding group near the coordination site. This "neopentyl" core can enforce specific geometries on the resulting metal complexes and prevent undesirable intermolecular interactions.

The synthesis of these ligands typically involves the condensation reaction between 2,2-dimethylpropane-1,3-diamine and a suitable carbonyl compound, such as an aldehyde or ketone. nih.gov This reaction, often carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727), leads to the formation of a di-imine Schiff base. The general synthetic route is depicted below:

Step 1: Dissolution of Reactants 2,2-dimethylpropane-1,3-diamine and the chosen carbonyl compound are dissolved in a suitable solvent, typically in a 1:2 molar ratio.

Step 2: Condensation Reaction The mixture is heated under reflux for a period ranging from a few hours to several hours to facilitate the formation of the Schiff base. A catalytic amount of acid is sometimes added to promote the reaction. nih.gov

Step 3: Isolation and Purification Upon cooling, the solid Schiff base product often precipitates out of the solution. It can then be collected by filtration, washed with a cold solvent, and purified by recrystallization.

The resulting Schiff base ligands are typically characterized by various spectroscopic techniques to confirm their structure.

Technique Observed Feature Interpretation
FTIR Spectroscopy Disappearance of C=O and N-H stretching bands of reactants. Appearance of a new band around 1620-1640 cm⁻¹Formation of the azomethine (-C=N-) group, characteristic of Schiff bases. nih.gov
¹H NMR Spectroscopy Appearance of a new singlet or multiplet in the region of 8-9 ppm.Presence of the azomethine proton (-CH=N-).
¹³C NMR Spectroscopy Appearance of a new signal in the region of 160-170 ppm.Presence of the azomethine carbon atom.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the Schiff base.Confirmation of the molecular formula.

Rational Incorporation of Phenolic Moieties, Including 4-Methoxyphenol (B1676288), into Ligand Frameworks

The incorporation of phenolic moieties, such as 4-methoxyphenol, into the Schiff base framework introduces a crucial O,N-donor set, which is highly effective in coordinating to a wide range of metal ions. The hydroxyl group of the phenol (B47542) can be deprotonated to form a phenolate (B1203915), which acts as a strong coordinating agent. The presence of a methoxy (B1213986) group at the para position (as in 4-methoxyphenol) can modulate the electronic properties of the ligand through its electron-donating nature.

The synthesis of a Schiff base ligand derived from 2,2-dimethylpropane-1,3-diamine and a phenolic aldehyde, for instance, a substituted salicylaldehyde (B1680747), follows the general condensation procedure described previously. For example, the reaction of 2,2-dimethylpropane-1,3-diamine with two equivalents of a salicylaldehyde derivative would yield a tetradentate N₂O₂ ligand.

The rationale for incorporating phenolic groups includes:

Enhanced Coordination Ability: The combination of the "hard" phenolate oxygen and the "borderline" imine nitrogen donor atoms allows for the formation of stable complexes with a variety of transition metals.

Tunable Electronic Properties: Substituents on the phenolic ring can be varied to systematically alter the electron density at the coordination site, thereby influencing the redox potential and catalytic activity of the metal complex.

Formation of Polynuclear Complexes: The bridging capability of the phenolic oxygen can be exploited to construct di- or polynuclear metal complexes with interesting magnetic and catalytic properties.

A representative synthesis would involve the reaction of 2,2-dimethylpropane-1,3-diamine with a phenolic aldehyde like 2-hydroxy-4-methoxybenzaldehyde. The resulting Schiff base would possess a pre-organized cavity suitable for metal ion coordination.

Reactant 1 Reactant 2 Resulting Ligand Type Potential Applications
2,2-Dimethylpropane-1,3-diamineSubstituted SalicylaldehydeTetradentate N₂O₂Catalysis, Magnetic Materials
2,2-Dimethylpropane-1,3-diamine2-HydroxyacetophenoneTetradentate N₂O₂Model Compounds for Bioinorganic Systems
2,2-Dimethylpropane-1,3-diamineVanillin (4-hydroxy-3-methoxybenzaldehyde)Tetradentate N₂O₂Antimicrobial Agents

The characterization of these phenolic Schiff base ligands would involve similar techniques as mentioned before, with particular attention to the O-H stretch in the IR spectrum, which is expected to disappear or shift upon complexation with a metal ion.

Coordination Chemistry and Structural Elucidation of Metal Complexes Derived from 2,2 Dimethylpropane and 4 Methoxyphenol Based Ligands

Synthesis of Metal-Schiff Base Complexes

The synthesis of these metal-Schiff base complexes is typically achieved through the reaction of the appropriate metal salt with the pre-synthesized ligand or via a template method where the metal ion directs the condensation of the diamine and aldehyde. yu.edu.jobibliomed.org

Palladium(II) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are well-documented. yu.edu.jonih.govresearchgate.netkoreascience.krscience.gov For ligands derived from 2,2-dimethyl-1,3-propanediamine (B1293695) and a methoxy-substituted salicylaldehyde, the resulting Pd(II) complexes are typically square planar. The synthesis often involves reacting the Schiff base ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297) or sodium tetrachloropalladate(II), in a suitable solvent like methanol (B129727) or ethanol (B145695). koreascience.kr

Characterization of these complexes involves a suite of spectroscopic and analytical techniques. Elemental analysis helps in determining the stoichiometry of the metal-ligand ratio. yu.edu.jo Infrared (IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the vibrational frequency of the azomethine group (C=N) upon complexation. nih.gov The absence of a broad O-H stretching band from the phenolic group of the salicylaldehyde precursor indicates its deprotonation and coordination to the palladium ion. bibliomed.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, shows characteristic shifts in the signals of the protons adjacent to the coordinating atoms upon complexation. nih.gov Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within the complex and helps in inferring its geometry. yu.edu.jo

A representative example involves the synthesis of a Pd(II) complex with a Schiff base derived from 2,2-dimethylpropane-1,3-diamine and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). nih.gov The resulting tetradentate ligand chelates the Pd(II) ion through the two deprotonated phenolic oxygen atoms and the two azomethine nitrogen atoms, forming a stable square-planar complex.

The synthesis of Ni(II), Cu(II), and Zn(II) complexes with similar Schiff base ligands follows analogous procedures to that of palladium(II). jocpr.comresearchgate.netnih.govekb.egnih.govnih.govrsc.orgreading.ac.uksemanticscholar.org The choice of metal salt (e.g., acetate, chloride, or nitrate) and solvent can influence the final product.

Nickel(II) Complexes: Nickel(II) complexes with these tetradentate Schiff base ligands are typically square planar, though octahedral geometries can also be observed, especially with the coordination of additional ligands like water or solvent molecules. nih.govrsc.org Magnetic susceptibility measurements can help distinguish between diamagnetic square planar Ni(II) and paramagnetic octahedral Ni(II) complexes.

Copper(II) Complexes: Copper(II) complexes with these ligands generally exhibit a square planar or a distorted square planar geometry. semanticscholar.org They are paramagnetic and their electronic spectra often show a broad d-d transition band in the visible region.

Zinc(II) Complexes: Zinc(II) complexes, having a d¹⁰ electronic configuration, are diamagnetic. The geometry of Zn(II) Schiff base complexes is commonly tetrahedral or square pyramidal. jocpr.comnih.govsemanticscholar.org The coordination typically involves the nitrogen and oxygen donor atoms of the Schiff base ligand.

The characterization of these complexes relies on the same techniques used for their palladium(II) counterparts, including elemental analysis, IR, UV-Vis, and NMR spectroscopy. jocpr.comekb.egnih.gov

Advanced Structural Characterization Techniques

To unambiguously determine the three-dimensional structure of these metal complexes and to gain deeper insight into their electronic properties, advanced characterization techniques are employed.

For the corresponding metal complexes, this analysis can confirm the coordination geometry (e.g., square planar for Pd(II) and Ni(II), or tetrahedral for Zn(II)), and provide details about the planarity of the chelate rings and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. ejpmr.comnih.gov

Table 1: Representative Crystallographic Data for a Schiff Base Ligand

Parameter Value
Empirical Formula C₂₁H₂₆N₂O₄ nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.0005 (9) koreascience.kr
b (Å) 7.2964 (5) koreascience.kr
c (Å) 17.5103 (12) koreascience.kr
β (°) 100.189 (1) koreascience.kr

This table presents illustrative data for a related Schiff base to demonstrate the type of information obtained from X-ray crystallography.

A combination of spectroscopic techniques provides a comprehensive understanding of the structure and bonding in these complexes.

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands show intense bands in the UV region corresponding to π→π* and n→π* transitions. jocpr.com Upon complexation, these bands may shift, and new bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands (for d-block metals), may appear in the visible region. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligands and their diamagnetic complexes (e.g., Zn(II) and square planar Pd(II) and Ni(II)). yu.edu.joresearchgate.net The disappearance of the phenolic -OH proton signal and shifts in the azomethine proton and carbon signals are indicative of complex formation. nih.gov

Infrared (IR) Spectroscopy: As previously mentioned, IR spectroscopy is instrumental in identifying the coordination sites. The key vibrational bands include the C=N (azomethine), C-O (phenolic), and the appearance of new low-frequency bands corresponding to M-N and M-O stretching vibrations. jocpr.comresearchgate.net

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their composition. ekb.eg

Table 2: Key Spectroscopic Data for a Representative Schiff Base and its Metal Complexes

Compound ν(C=N) (cm⁻¹) ν(M-O) (cm⁻¹) ν(M-N) (cm⁻¹) ¹H NMR (δ, ppm) Azomethine H
Schiff Base Ligand ~1630 - - ~8.5
Pd(II) Complex Shifted to lower or higher frequency ~500-600 ~400-500 Shifted
Ni(II) Complex Shifted to lower or higher frequency ~500-600 ~400-500 Shifted
Cu(II) Complex Shifted to lower or higher frequency ~500-600 ~400-500 Broadened signal

This table provides typical ranges and shifts observed in the spectra of Schiff base complexes. Exact values are compound-specific.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to gain a deeper understanding of the electronic structure, bonding, and reactivity of these metal complexes. nih.govresearchgate.netnih.gov DFT calculations can be used to optimize the geometry of the complexes, and the results can be compared with experimental data from X-ray crystallography. nih.gov

These computational studies can also predict various molecular properties, such as:

Molecular Electrostatic Potential (MEP): MEP maps help in visualizing the charge distribution and identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for understanding the electronic properties and reactivity of the complexes. nih.gov

Vibrational Frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. nih.gov

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra.

For Schiff bases derived from 4-methoxybenzohydrazide and various aldehydes, DFT calculations have been successfully used to predict their structures and to assign their infrared and electronic spectra. nih.govresearchgate.net Similar computational studies on the metal complexes of Schiff bases derived from 2,2-dimethyl-1,3-propanediamine and methoxy-substituted salicylaldehydes would provide valuable insights into their structure-property relationships.

Catalytic Activities of 2,2 Dimethylpropane and 4 Methoxyphenol Derived Metal Complexes

Evaluation of Catalytic Performance in Organic Transformations

The catalytic prowess of metal complexes is critically assessed by their performance in key organic transformations that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The Sonogashira coupling, a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, serves as a primary benchmark for evaluating the catalytic potential of novel metal complexes.

Investigation of Sonogashira Coupling Reactions and Related Cross-Couplings

While direct studies on a simple combined "2,2-Dimethylpropane;4-methoxyphenol" compound as a singular ligand for catalytic applications are not extensively documented, the catalytic activity of more complex ligands derived from these precursors has been explored. A notable example is the palladium(II) complex of a Schiff base ligand, N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II). This complex, which incorporates structural motifs from both 2,2-dimethylpropane (via the diamine bridge) and a derivative of 4-methoxyphenol (B1676288) (2-hydroxy-4-methoxybenzaldehyde), has demonstrated catalytic activity in cross-coupling reactions.

Specifically, this air and moisture-stable complex has been investigated as a homogeneous catalyst in the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene. In a study, the reaction between 4-bromoacetophenone and methyl acrylate was successfully catalyzed by this complex, achieving a 70% conversion of the aryl bromide after a 12-hour reaction period. researchgate.net This demonstrates the potential of such complexes to facilitate important cross-coupling transformations.

Further research into structurally related palladium(II) Schiff base complexes derived from 2,2-dimethyl-1,3-propanediamine (B1293695) has shown their efficacy in the Sonogashira coupling reaction. In a study focusing on the substituent effect on catalytic activity, three palladium(II) complexes were synthesized from 2,2-dimethyl-1,3-propanediamine and salicylaldehyde (B1680747) derivatives with different substituents (Cl, CH3, and H) at the meta position. These complexes were then screened for their catalytic performance in the Sonogashira coupling of iodobenzene and phenylacetylene. The results indicated that the nature of the substituent on the salicylaldehyde moiety significantly influences the catalytic activity. The unsubstituted complex, PdL2H, was found to be the most active, achieving an 87% conversion of iodobenzene after 12 hours. researchgate.net

The general applicability of palladium-Schiff base complexes, often referred to as palladium salen complexes, in Sonogashira reactions has been further established. A tetradentate Schiff base derived palladium complex has been reported as an efficient catalyst for the Sonogashira reaction at room temperature under copper-free conditions. This catalyst effectively coupled both electron-rich and electron-deficient, as well as sterically hindered aryl iodides with terminal alkynes, affording good to excellent yields of the corresponding diaryl alkynes. rsc.org

Catalytic Performance of a Palladium(II) Schiff Base Complex in the Mizoroki-Heck Reaction researchgate.net
Reactant 1Reactant 2CatalystReaction Time (h)Conversion (%)
4-bromoacetophenonemethyl acrylateN,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diaminopalladium(II)1270
Effect of Substituents on Catalytic Activity of Palladium(II) Schiff Base Complexes in Sonogashira Coupling researchgate.net
CatalystSubstituent on SalicylaldehydeReaction Time (h)Iodobenzene Conversion (%)
PdL2CCl12-
PdL2MCH312-
PdL2HH1287

Impact of Ligand Structural Modifications and Metal Center Identity on Catalytic Efficiency

The efficiency of a metal-based catalyst is intricately linked to the structure of its coordinating ligands and the nature of the central metal ion. Modifications to the ligand framework can profoundly impact the catalyst's stability, solubility, and the electronic and steric environment around the metal center, thereby influencing its catalytic activity.

In the context of palladium-Schiff base complexes, the electronic properties of the substituents on the salicylidene moiety play a crucial role. As observed in the Sonogashira coupling reactions, the presence of different substituents (Cl, CH3, H) on the aromatic ring of the salicylaldehyde precursor leads to variations in the catalytic performance of the resulting palladium complexes. researchgate.net This suggests that fine-tuning the electronic nature of the ligand is a key strategy for optimizing catalytic efficiency. For instance, electron-donating or electron-withdrawing groups can alter the electron density at the palladium center, which in turn affects the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.

The steric bulk of the ligand is another critical factor. The 2,2-dimethylpropane backbone in the diamine component of the Schiff base ligand introduces a neopentyl group, which imparts significant steric hindrance around the metal center. This steric bulk can influence the coordination of substrates and the stability of catalytic intermediates, potentially leading to higher selectivity and turnover numbers.

While palladium is the most common metal center for Sonogashira and related cross-coupling reactions, the identity of the metal can have a dramatic effect on catalytic efficiency and even the reaction pathway. For similar Schiff base ligands, complexes of other transition metals such as nickel and copper have also been synthesized. nih.gov Although palladium complexes are generally more versatile, nickel catalysts have shown promise for certain cross-coupling reactions, particularly with less reactive aryl chlorides. Copper is a well-known co-catalyst in the traditional Sonogashira reaction and can also act as the primary catalyst in some palladium-free variations. The choice of the metal center, therefore, provides another avenue for tailoring the catalytic properties of these complexes.

Kinetic Studies and Mechanistic Insights into Catalyzed Reactions

Understanding the kinetics and mechanism of a catalyzed reaction is paramount for its optimization and rational catalyst design. For the Sonogashira coupling reaction, a generally accepted mechanism involves a catalytic cycle for both palladium and, when present, a copper co-catalyst.

The palladium cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by a transmetalation step where the acetylide group is transferred from the copper acetylide (in the co-catalyzed reaction) or a deprotonated alkyne to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the context of palladium-Schiff base catalysts, the ligand remains coordinated to the palladium center throughout the catalytic cycle, influencing each elementary step. The electronic and steric properties of the Schiff base ligand can modulate the rates of oxidative addition and reductive elimination. For example, more electron-donating ligands can facilitate the oxidative addition step, while sterically demanding ligands might promote the reductive elimination step.

Mechanistic investigations into copper-free Sonogashira reactions catalyzed by palladium-Schiff base complexes suggest that the base plays a crucial role in the deprotonation of the terminal alkyne to form the acetylide anion, which then reacts with the palladium complex. The stability of the palladium-Schiff base complex is a key factor in maintaining catalytic activity over time and preventing the formation of inactive palladium black. The bidentate or tetradentate nature of these ligands helps to stabilize the metal center and prevent its aggregation.

Key Mechanistic Steps in Palladium-Catalyzed Sonogashira Coupling
StepDescriptionInfluencing Factors
Oxidative AdditionAddition of the aryl halide to the Pd(0) center to form a Pd(II) species.Nature of the aryl halide (I > Br > Cl), electron density on the Pd center.
TransmetalationTransfer of the acetylide group to the Pd(II) center.Presence of a copper co-catalyst, nature of the base.
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Steric and electronic properties of the ligands.

Emerging Research Directions and Future Prospects

Development of Novel Functional Materials and Supramolecular Assemblies Utilizing These Chemical Scaffolds

The development of new materials with tailored properties is a significant area of research. The unique structural characteristics of 2,2-dimethylpropane and 4-methoxyphenol (B1676288) make them attractive candidates for the creation of innovative functional materials and complex supramolecular structures.

The highly symmetrical and sterically hindered nature of the 2,2-dimethylpropane (neopentane) core is being exploited in the synthesis of novel polymers. For instance, copolymers of 6-vinyl bisferrocenylpropane, a derivative of 2,2-dimethylpropane, have been synthesized with vinylbenzene, methyl acrylate, and methyl methacrylate (B99206). researchgate.net These polymers exhibit interesting thermal stability and redox properties due to the presence of the ferrocene (B1249389) units. Another area of exploration is the synthesis of polymers from 2-vinylcyclopropanes, which can undergo ring-opening polymerization to produce materials with low volume shrinkage, a desirable property in applications such as dental composites. researchgate.net

In the realm of supramolecular chemistry, the hydroxyl and methoxy (B1213986) groups of 4-methoxyphenol provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly of complex architectures. While direct examples utilizing 4-methoxyphenol are emerging, related phenolic compounds are instructive. For example, multivariate metal-organic frameworks (MOFs) have been synthesized with a multitude of different organic linkers, some of which possess functionalities akin to 4-methoxyphenol, such as ether and phenyl groups. nih.gov These materials exhibit high porosity and surface areas, making them suitable for applications in gas storage and separation. nih.govresearchgate.net The design of MOFs can be finely tuned by selecting appropriate linkers, which can be multi-carboxylic or contain nitrogen or sulfonic acid groups, to create diverse structures and functionalities. alfa-chemistry.comcd-bioparticles.net

Application of Advanced Spectroscopic and Analytical Techniques for In-Situ Reaction Monitoring

Understanding the intricate details of chemical reactions as they occur is paramount for process optimization and the discovery of new reaction pathways. Advanced spectroscopic techniques are now being applied for the in-situ, real-time monitoring of reactions involving 2,2-dimethylpropane and 4-methoxyphenol.

In-situ spectroscopy allows researchers to track the concentrations of reactants, intermediates, and products throughout a reaction, providing valuable kinetic and mechanistic data. Techniques such as in-situ Raman spectroscopy are particularly powerful for studying reactions in solution and at interfaces. youtube.comyoutube.comrsc.org For example, the hydrogenation of 4-methoxyphenol has been studied, with reaction progress monitored over time to determine the optimal conditions for the desired products. researchgate.netacs.org While gas chromatography was used in this specific study, the principles of real-time monitoring are directly applicable to in-situ spectroscopic methods. High-pressure in-situ X-ray absorption fine structure (XAFS) measurements have also been employed to investigate the coordination structure of catalysts during reactions like the hydrogenation of CO2 to methanol (B129727), providing insights into the active sites. rsc.org

For reactions involving alkanes like 2,2-dimethylpropane, spectroscopic analysis can be challenging due to the lack of strong chromophores. However, techniques like Raman spectroscopy can provide a characteristic "fingerprint" for such molecules. The Raman spectrum of 2,2-dimethylpropane has been well-documented and can be used to identify the molecule and potentially monitor its transformation in real-time under specific reaction conditions. nist.gov Surface-enhanced Raman spectroscopy (SERS) offers a way to study reactions at metal surfaces with high sensitivity, which could be applied to catalytic reactions of neopentane (B1206597) derivatives. nih.gov

Computational Design and Predictive Modeling for the Discovery of New Compounds with Tailored Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Density Functional Theory (DFT) and molecular dynamics simulations are being increasingly used to explore the potential of 2,2-dimethylpropane and 4-methoxyphenol scaffolds.

DFT studies are particularly useful for investigating the chemical reactivity of molecules. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), chemical hardness, and electrophilicity, researchers can predict how a molecule will behave in a chemical reaction. nih.govfrontiersin.orgmdpi.comresearchgate.net For example, DFT calculations have been used to study the transfer hydrofluorination of biphenylacetylene using 4-methoxyphenol as a nucleophile, providing insights into the reaction mechanism and energy barriers. acs.org Similar studies have been conducted on the epoxidation of complex molecules, demonstrating the power of DFT in elucidating reaction pathways and stereoselectivity. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules and their interactions in solution. This can be particularly useful for understanding the solution structure, clustering, and diffusion of molecules like 4-methoxyphenol and its derivatives. nih.gov Such simulations can inform the design of new materials and formulations by predicting how molecules will behave in a given environment. While specific MD studies on 2,2-dimethylpropane are less common, the methodology is broadly applicable to understanding the behavior of this non-polar molecule in various solvents and mixtures.

The combination of these computational approaches allows for the in-silico screening of large numbers of potential new compounds, significantly accelerating the discovery process for molecules with desired properties, from improved catalysts to new therapeutic agents.

Q & A

Q. How to reconcile discrepancies in reported reaction yields for neopentane-functionalized phenols?

  • Methodology : Conduct reproducibility studies under inert atmosphere (Ar/N₂) to exclude oxygen interference. Use reaction calorimetry to identify exothermic side reactions. Optimize catalyst loading (e.g., 5 mol% Pd) and ligand choice (XPhos vs. SPhos) via DoE (Design of Experiments) .

Applications in Drug Development

Q. What structural modifications enhance the pharmacokinetic profile of 4-methoxyphenol-based antimicrobial agents?

  • Methodology : Introduce PEGylated chains to improve water solubility or fluorinated groups to enhance membrane permeability. Assess logP (octanol-water) and plasma protein binding via equilibrium dialysis. Use in silico ADMET predictors (e.g., SwissADME) .

Q. How to evaluate the environmental persistence of 2,2-dimethylpropane-containing polymers?

  • Methodology : Perform OECD 301B biodegradation tests (closed bottle method). Analyze microbial consortia via 16S rRNA sequencing to identify degraders. Use GC-MS to track neopentane release during hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.